molecular formula C8H6FIO2 B13472199 2-Fluoro-2-(3-iodophenyl)aceticacid

2-Fluoro-2-(3-iodophenyl)aceticacid

Cat. No.: B13472199
M. Wt: 280.03 g/mol
InChI Key: XHIOVBJBPQEWFJ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetic acid with a fluorinating agent. For instance, the fluorination of 3-iodophenylacetic acid can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of 2-Fluoro-2-(3-iodophenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-iodophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Fluoro-2-(3-iodophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-iodophenyl)acetic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(3-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual substitution can enhance its utility in various chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-fluoro-2-(3-iodophenyl)acetic acid

InChI

InChI=1S/C8H6FIO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12)

InChI Key

XHIOVBJBPQEWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(C(=O)O)F

Origin of Product

United States

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